molecular formula C12H14N4O2 B8327041 1-[4-(4-Nitro-phenyl)-butyl]-1H-[1,2,3]triazole

1-[4-(4-Nitro-phenyl)-butyl]-1H-[1,2,3]triazole

Cat. No. B8327041
M. Wt: 246.27 g/mol
InChI Key: CWIZNZIWZZLVQQ-UHFFFAOYSA-N
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Patent
US07205326B2

Procedure details

1-[4-(4-Nitro-phenyl)-butyl]-1H-[1,2,3]triazole (2.89 g, 11.74 mmol) is hydrogenated in a mixture of methanol/THF (1:1, 50 ml) in the presence of palladium on charcoal (10%, 0.5 g) for 5 h. After filtration solvents are removed in vacuo yielding 4-(4-[1,2,3]triazol-1-yl-butyl)-phenylamine as a yellow gum. Yield 2.03 g (80%)
Quantity
2.89 g
Type
reactant
Reaction Step One
Name
methanol THF
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][CH2:12][CH2:13][N:14]2[CH:18]=[CH:17][N:16]=[N:15]2)=[CH:6][CH:5]=1)([O-])=O>CO.C1COCC1.[Pd]>[N:14]1([CH2:13][CH2:12][CH2:11][CH2:10][C:7]2[CH:6]=[CH:5][C:4]([NH2:1])=[CH:9][CH:8]=2)[CH:18]=[CH:17][N:16]=[N:15]1 |f:1.2|

Inputs

Step One
Name
Quantity
2.89 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CCCCN1N=NC=C1
Name
methanol THF
Quantity
50 mL
Type
solvent
Smiles
CO.C1CCOC1
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration solvents
CUSTOM
Type
CUSTOM
Details
are removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1(N=NC=C1)CCCCC1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.